2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that features both an oxetane ring and a tetrahydroisoquinoline moiety The oxetane ring is a four-membered cyclic ether, known for its ring strain and reactivity, while the tetrahydroisoquinoline structure is a bicyclic compound that is often found in natural products and pharmaceuticals
Mechanism of Action
Target of Action
Oxetane-containing compounds have been employed to improve drugs’ physicochemical properties . Over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials .
Mode of Action
Oxetane is an electron-withdrawing group, it reduces the basicity of its adjacent nitrogen atom and the subtle modulation of the basicity may lower the drug’s overall lipophilicity .
Biochemical Pathways
Oxetane-containing drugs have been known to disrupt protein microtubule functions in the cell which pull apart the chromosomes before cell division (mitosis) .
Pharmacokinetics
Oxetane is more metabolically stable and lipophilicity neutral . Since oxetane is an electron-withdrawing group, it reduces the basicity of its adjacent nitrogen atom and the subtle modulation of the basicity may lower the drug’s overall lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin, to form the oxetane ring . This can be achieved through various cyclization reactions, including intramolecular etherification and electrophilic halocyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tetrahydroisoquinoline moiety.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can yield diols or ketones, while nucleophilic substitution can lead to the formation of various substituted tetrahydroisoquinoline derivatives .
Scientific Research Applications
2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Biology: It serves as a probe to study biological processes involving oxetane and tetrahydroisoquinoline structures.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: These compounds also contain a four-membered ring but with a nitrogen atom instead of oxygen.
Other oxetane derivatives: Compounds with different substituents on the oxetane ring can have varying reactivity and applications.
Tetrahydroisoquinoline derivatives: These compounds share the bicyclic structure but may have different substituents that alter their chemical and biological properties.
Uniqueness
2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the combination of the oxetane and tetrahydroisoquinoline structures in a single molecule.
Properties
IUPAC Name |
2-(oxetan-3-yl)-3,4-dihydro-1H-isoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-4-11-7-13(12-8-14-9-12)6-5-10(11)3-1;/h1-4,12H,5-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKLVKMTBNHOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3COC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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